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molecular formula C8H9NO2 B112345 3-(Aminomethyl)benzoic acid CAS No. 2393-20-6

3-(Aminomethyl)benzoic acid

Cat. No. B112345
M. Wt: 151.16 g/mol
InChI Key: GSWYUZQBLVUEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022523

Procedure details

NMeArg(Tos)-Gly-OBzl (14.40 g, 29.4 mmol), Boc-D-Lys(Tfa) (10.00 g, 29.4 mmol), and HBTU (11.37 g, 62.0 mmol) were dissolved in methylene chloride (40 ml). After cooling to 0° C., DIEA (10.44 g, 62.0 mmol) was added and the reaction was allowed to proceed 20 minutes at 0° C. and 2 days at room temperature. The reaction mixture was diluted with ethyl acetate (800 ml), extracted with 200 ml portions of 0.2 N HCl (1×), sat. NaHCO3 (1×), and saturated NaCl (2×), dried (MgSO4), and evaporated under reduced pressure to a yellow solid. Purification by flash chromatography (silica gel; 5:1 EtOAc:acetonitrile) gave the title compound as a colorless solid (20.34 g, 85%). MP 78-85° C.; DCI-MS: [M+NH4 ]=831.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.37 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10.44 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
N(C(OC(C)(C)C)=O)[C@@H:2]([C:14]([OH:16])=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6]NC(C(F)(F)F)=O.[CH3:24][N:25](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:48]CN(C(C)C)C(C)C>C(Cl)Cl.C(OCC)(=O)C>[NH2:25][CH2:24][C:6]1[CH:48]=[C:2]([CH:3]=[CH:4][CH:5]=1)[C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N([C@H](CCCCNC(=O)C(F)(F)F)C(=O)O)C(=O)OC(C)(C)C
Name
Quantity
11.37 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.44 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml portions of 0.2 N HCl (1×), sat. NaHCO3 (1×), and saturated NaCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel; 5:1 EtOAc:acetonitrile)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NCC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 20.34 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 457.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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